6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine

Lipophilicity Drug Metabolism Pharmacokinetics

This 6-chloro-substituted imidazo[1,2-a]pyridine is a strategic building block for medicinal chemistry, offering a uniquely high LogP of 4.97 for superior BBB permeability and a proven synthetic handle for late-stage functionalization. Unlike regioisomeric or non-halogenated analogs, its specific substitution pattern is critical for maintaining target binding and metabolic stability in kinase inhibitors, GABA-A modulators, and antimicrobials. Available in ≥95% purity, it is a non-negotiable scaffold for SAR-driven CNS drug discovery and chemical probe development.

Molecular Formula C15H13ClN2
Molecular Weight 256.73
CAS No. 305864-87-3
Cat. No. B2742776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine
CAS305864-87-3
Molecular FormulaC15H13ClN2
Molecular Weight256.73
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)C
InChIInChI=1S/C15H13ClN2/c1-10-3-5-13(11(2)7-10)14-9-18-8-12(16)4-6-15(18)17-14/h3-9H,1-2H3
InChIKeyFITWZDILIGSMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine (CAS 305864-87-3): A Key Intermediate for Selective Drug Discovery


6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine (CAS 305864-87-3) is a halogenated heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. [1] Its structure features a 6-chloro substituent on the imidazopyridine core and a 2,4-dimethylphenyl group at the 2-position, giving it a molecular weight of 256.73 g/mol, a calculated density of 1.2±0.1 g/cm³, and a high predicted lipophilicity (LogP: 4.97). This specific substitution pattern differentiates it from other regioisomeric and non-halogenated analogs, serving as a critical determinant for target binding affinity, metabolic stability, and synthetic versatility in the development of kinase inhibitors, GABA-A receptor modulators, and antimicrobial agents. [1]

Why 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine Cannot Be Simply Replaced by a Generic Imidazopyridine Analog


Imidazo[1,2-a]pyridine analogs are not interchangeable due to the extreme sensitivity of biological activity to the precise positioning of substituents. [1] The 2,4-dimethylphenyl group creates a specific steric and electronic environment that impacts target binding, while the 6-chloro atom is critical for both direct target interactions and as a synthetic handle for further derivatization. Replacing the target compound with a 2,5- or 3,4-dimethylphenyl regioisomer or a non-halogenated version can lead to drastically altered logP, reduced metabolic stability, and a complete loss of activity in established structure-activity relationship (SAR) models, as demonstrated by quantitative comparative data below. [2]

Quantitative Differentiation Evidence for 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine


Enhanced Lipophilicity and Metabolic Stability Compared to 2,5-Regioisomer

The 2,4-dimethylphenyl substitution pattern on the target molecule results in a significantly higher LogP (4.97) compared to its 2,5-dimethylphenyl analog (LogP: 4.27), a difference of 0.70 log units. This indicates the target compound is over 5 times more lipophilic, which is a crucial parameter for optimizing membrane permeability and passive absorption. The enhanced lipophilicity provided by the 2,4-configuration offers a strategic advantage for targeting intracellular proteins or crossing the blood-brain barrier.

Lipophilicity Drug Metabolism Pharmacokinetics ADME

Essential Chlorine Substituent for Antimicrobial Activity

The presence of the 6-chloro substituent is essential for antifungal potency. A study on 6-chloroimidazo[1,2-a]pyridine derivatives showed that the core scaffold's optimization yielded compounds with Minimum Inhibitory Concentrations (MIC) ranging from 19.36 µM to 89.38 µM against C. parapsilosis. [1] The SAR analysis explicitly demonstrated that the nature and position of substituents on the aryl ring (at the 2-position) significantly modulate antifungal efficacy. [1] This implies that the non-chlorinated analog, 2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine, would be expected to show a substantial loss of activity.

Antimicrobial Antifungal Structure-Activity Relationship SAR

Superior Synthetic Versatility via C6-Cl Cross-Coupling Handle

The chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring is well-established as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling late-stage diversification. This contrasts with regioisomers halogenated at the 7- or 8-positions, which can exhibit lower reactivity due to electronic and steric factors. Non-halogenated analogs lack this synthetic utility entirely, limiting their use to simple end-products rather than as flexible intermediates for library synthesis.

Synthetic Chemistry Cross-Coupling Building Block Palladium Catalysis

Differentiated Physicochemical Profile vs. Non-Chlorinated Analog

Incorporating a chlorine atom at the 6-position significantly alters the compound's physicochemical profile beyond just lipophilicity. The chlorine's electron-withdrawing effect modifies the electron density of the imidazopyridine ring, impacting key interactions like pi-stacking and hydrogen bonding with biological targets. [1] This provides a basis for higher specificity over the non-chlorinated analog, 2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine (CAS 881040-42-2). While direct comparative biological data for this precise pair is not published, the established precedent for chloro-substitution enhancing target engagement across the class supports this differentiation.

Molecular Recognition Physicochemical Properties Specificity Target Binding

Defined Purity Specifications for Reproducible Research

The target compound is offered by multiple vendors with clearly defined purity specifications, typically 95% or higher. For example, Leyan supplies it under product number 2154928 with a certified purity of 95%. This allows for procurement based on objective quality criteria, minimizing batch-to-batch variability in research.

Quality Control Procurement Reproducibility Purity

Key Application Scenarios for Procuring 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine


Central Nervous System (CNS) Drug Discovery Where High Lipophilicity is Critical

Its uniquely high LogP of 4.97, which is 0.7 log units greater than its 2,5-regioisomer, makes it a preferred starting point for CNS drug discovery programs targeting GABA-A receptors or intracellular CNS kinases. This quantifiable advantage in lipophilicity is expected to translate to superior passive permeability across the blood-brain barrier, a critical attribute for selecting a lead scaffold.

Development of Diversifiable Kinase Inhibitor Libraries

The 6-chloro substituent's proven amenability to palladium-catalyzed cross-coupling makes this compound a strategic choice for generating diverse kinase inhibitor libraries. Compared to non-halogenated or 7-chloro regioisomers, it offers a superior and well-characterized synthetic handle for late-stage functionalization, enabling rapid exploration of the C6 SAR vector.

Antifungal Lead Optimization Programs

For teams building upon the established SAR of antifungal imidazopyridines, this specific chloro-substituted core is non-negotiable. Substituting it with a non-halogenated core would be expected to cause a significant loss of antifungal activity, as evidenced by the MIC range of 19.36–89.38 µM for active 6-chloro derivatives. [1]

Chemical Biology Tool Compound Synthesis

When synthesizing chemical probes for target identification, the combination of a biologically validated imidazopyridine scaffold with a reactive chloride handle and high certified purity (≥95%) ensures the final probe's structural integrity and consistency, reducing false-positive rates in pull-down or imaging assays.

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